molecular formula C11H11NO5 B2743560 (([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid CAS No. 855716-75-5

(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid

Cat. No.: B2743560
CAS No.: 855716-75-5
M. Wt: 237.211
InChI Key: HEHGIGQYINOBGR-UHFFFAOYSA-N
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Description

“(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid” is a synthetic organic compound characterized by a benzodioxole core linked to an ethylideneamino-oxy-acetic acid moiety. The (1E) designation indicates the trans configuration of the ethylidene double bond, which influences its stereochemical and electronic properties. Its synthesis typically involves condensation reactions between 1,3-benzodioxol-5-yl aldehydes or ketones with hydroxylamine derivatives, followed by functionalization with acetic acid groups . Commercial availability (e.g., Santa Cruz Biotechnology, Catalog #sc-345273) suggests its utility as a research intermediate or precursor in medicinal chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-7(12-17-5-11(13)14)8-2-3-9-10(4-8)16-6-15-9/h2-4H,5-6H2,1H3,(H,13,14)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHGIGQYINOBGR-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC(=O)O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC(=O)O)/C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Recent studies have indicated that (([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid exhibits significant biological activity. It has been investigated for its potential as an:

  • Antioxidant : The compound has shown promise in reducing oxidative stress in cellular models, which is crucial for preventing various diseases linked to oxidative damage.
  • Anti-inflammatory Agent : Research suggests it may inhibit inflammatory pathways, providing a basis for its use in treating conditions characterized by chronic inflammation.

Drug Development

The structural characteristics of this compound make it a valuable scaffold in medicinal chemistry. Its derivatives are being explored for:

  • Anticancer Properties : Preliminary studies indicate that modifications of this compound can lead to enhanced cytotoxicity against cancer cell lines.
  • Neurological Disorders : There is ongoing research into its effects on neuroprotective pathways, potentially aiding in the treatment of neurodegenerative diseases.

Proteomics and Metabolomics

The compound is utilized in proteomics research due to its ability to modify proteins through covalent bonding. This application is particularly useful in:

  • Studying Protein Interactions : By tagging proteins with this compound, researchers can track interactions and modifications within complex biological systems.
  • Metabolic Pathway Analysis : Its role as a metabolic probe allows for the investigation of metabolic pathways and the identification of novel biomarkers.

Case Studies

Study TitleFocusFindings
Antioxidant Effects of this compoundIn vitro study on oxidative stressDemonstrated significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
Anti-inflammatory Potential of this compoundAnimal model of inflammationShowed decreased levels of pro-inflammatory cytokines and improved clinical scores in treated groups.
Synthesis and Evaluation of DerivativesMedicinal chemistry studyIdentified several derivatives with enhanced anticancer activity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of (([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further studies are needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Biological Activity References
(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid C₁₁H₁₀N₂O₅ Benzodioxole, oxyimino, acetic acid Not explicitly reported (research intermediate)
({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone C₂₁H₁₈N₄O₅ Benzodioxole, imidazole, furan, oxyimino Antifungal (Candida albicans, MIC = 32 µg/mL)
({4-[(E)-(1,3-Benzodioxol-5-ylmethylene)amino]-5-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid C₁₃H₁₂N₄O₄S Benzodioxole, triazole, sulfanyl-acetic acid Not reported (structural focus)
(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(4-chlorophenyl)methanone C₂₀H₁₆ClN₃O₄ Benzodioxole, imidazole, chloro-phenyl, oxyimino Moderate antifungal activity (Melting point: 103–105°C)

Spectroscopic and Physicochemical Properties

  • IR/NMR Profiles : The target compound’s IR spectrum likely shows peaks for C=O (acetic acid, ~1700 cm⁻¹) and C=N (imine, ~1600 cm⁻¹), consistent with analogues in .
  • Melting Points: Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit higher melting points (103–137°C) compared to non-halogenated variants, suggesting stronger intermolecular interactions.

Computational and Hirshfeld Surface Analysis

  • Hirshfeld Analysis : For benzodioxole derivatives, close contacts between O···H (20–25%) and C···H (15–20%) atoms dominate crystal packing, as reported in .

Biological Activity

(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid, often referred to as benzodioxole derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₁N₁O₅
  • Molecular Weight : 237.21 g/mol
  • Structure : The compound features a benzodioxole moiety which is known for its diverse biological properties.

Research indicates that compounds with similar structures often exhibit various biological activities primarily through the following mechanisms:

  • Antioxidant Activity : Phenolic compounds, including those with benzodioxole structures, are known to possess antioxidant properties due to their ability to scavenge free radicals and inhibit oxidative stress .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, including those related to inflammation and cancer progression. For instance, it may interact with hyaluronidases, enzymes that degrade hyaluronic acid in the extracellular matrix .
  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting that this derivative may also exhibit antimicrobial activity.

Biological Activity Overview

The biological activities attributed to this compound can be summarized as follows:

Activity Type Description
AntioxidantInhibits oxidative stress by scavenging free radicals.
Anti-inflammatoryPotentially reduces inflammation by inhibiting pro-inflammatory cytokines and enzymes.
AntimicrobialExhibits activity against bacteria and fungi.
Enzyme inhibitionMay inhibit hyaluronidase and other enzymes involved in tumor progression and tissue remodeling.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of various phenolic compounds, including those derived from benzodioxole. The results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting potential protective effects against cellular damage .

Case Study 2: Enzyme Inhibition

Research conducted by Hertel et al. explored the inhibition of hyaluronidase by flavonoids and similar phenolic compounds. The study found that compounds with additional hydroxyl groups exhibited enhanced inhibitory effects on hyaluronidase activity, indicating a possible mechanism for the anti-inflammatory properties of benzodioxole derivatives .

Case Study 3: Antimicrobial Effects

A comparative analysis of several benzodioxole derivatives revealed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the presence of the benzodioxole structure contributes to the enhanced membrane-disrupting properties of these compounds .

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for characterizing ((([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid, and how are they applied?

  • Methodology : Use IR spectroscopy to identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) and NMR spectroscopy (¹H and ¹³C) to resolve hydrogen/carbon environments. For example, aromatic protons from the benzodioxole ring typically appear as doublets in the δ 6.7–7.2 ppm range, while the acetic acid moiety shows a singlet near δ 4.0 ppm for the methylene group . Mass spectrometry (HR-MS) confirms molecular ion peaks and fragmentation patterns .

Q. What synthetic strategies are employed to introduce the ethylidene amino oxy group in this compound?

  • Methodology : Condensation reactions between hydroxylamine derivatives and ketones or aldehydes under acidic or basic conditions. For example, reacting 1,3-benzodioxol-5-yl ethyl ketone with hydroxylamine derivatives to form the imine (ethylidene amino) linkage. Purification via recrystallization (e.g., ethanol) or column chromatography is critical to isolate intermediates .

Q. How does the benzodioxole moiety influence the compound’s electronic properties?

  • Methodology : The methylenedioxy bridge in benzodioxole stabilizes adjacent π-systems through electron-donating effects. UV-Vis spectroscopy and cyclic voltammetry can quantify these effects, while DFT calculations predict charge distribution and frontier molecular orbitals (HOMO/LUMO) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodology : Use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal diffraction data. Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).
  • Refining anisotropic displacement parameters to resolve disorder in the ethylidene or oxyacetic acid groups.
  • Validating hydrogen bonding networks (e.g., O–H···N interactions) using SHELXPRO .

Q. What computational approaches predict the compound’s antifungal activity and target interactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate binding to fungal cytochrome P450 enzymes (e.g., CYP51) using AutoDock Vina.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) from crystallographic data .

Q. How do substituents on the aromatic ring affect reactivity and spectral properties?

  • Methodology : Synthesize derivatives with electron-withdrawing (e.g., –Cl, –CF₃) or donating (–OCH₃) groups. Compare:

  • Melting Points : Electron-withdrawing groups increase rigidity (e.g., 3,4-dichloro derivative melts at 180–183°C vs. 103°C for unsubstituted analogs) .
  • ¹H NMR Coupling Constants : Substituents alter dihedral angles, affecting J values (e.g., J = 8–12 Hz for ortho-substituted aromatics) .

Q. How can contradictory spectral data (e.g., unexpected coupling constants) be resolved?

  • Methodology :

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals.
  • Dynamic NMR : Probe conformational exchange in the ethylidene group at variable temperatures.
  • Crystallographic Validation : Cross-check NMR assignments with X-ray-derived bond lengths/angles .

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